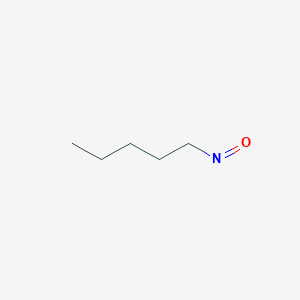
1-Nitrosopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopentane is an organic compound with the molecular formula C5H11NO It is a nitroso derivative of pentane, characterized by the presence of a nitroso group (-NO) attached to the first carbon atom of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosopentane can be synthesized through several methods, including the direct nitrosation of pentane. This process typically involves the reaction of pentane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosopentane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitrosopentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.
Biology: Studies have explored its potential as a biological probe for investigating nitrosative stress and related cellular processes.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the context of nitric oxide (NO) donor compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-nitrosopentane involves the release of nitric oxide (NO), a reactive nitrogen species. NO can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to a range of biological effects. The nitroso group can also undergo redox reactions, influencing cellular signaling pathways and modulating enzyme activity.
Comparison with Similar Compounds
1-Nitropropane: Similar in structure but with a shorter carbon chain.
1-Nitrobutane: Similar in structure but with a different carbon chain length.
1-Nitrosohexane: Similar in structure but with a longer carbon chain.
Uniqueness: 1-Nitrosopentane is unique due to its specific carbon chain length and the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. Its intermediate chain length makes it a versatile compound for various applications, balancing the properties of shorter and longer nitrosoalkanes.
Properties
CAS No. |
872584-28-6 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-nitrosopentane |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h2-5H2,1H3 |
InChI Key |
BBXJCPPZZIJGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


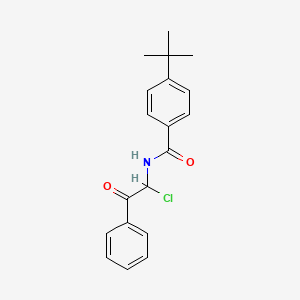
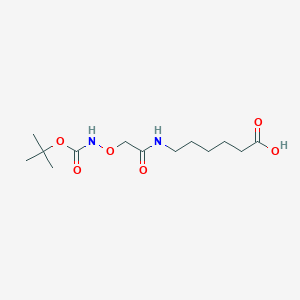
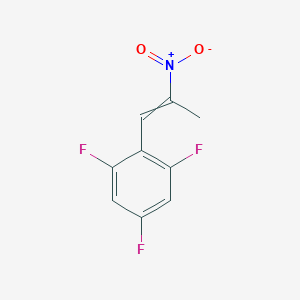
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
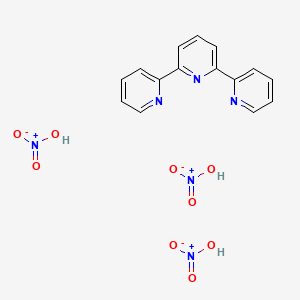
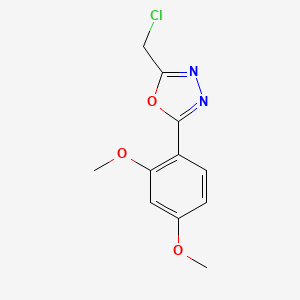
![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)
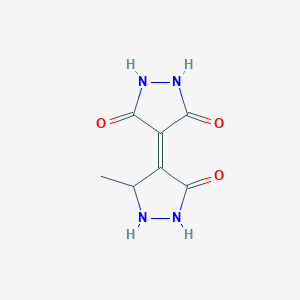
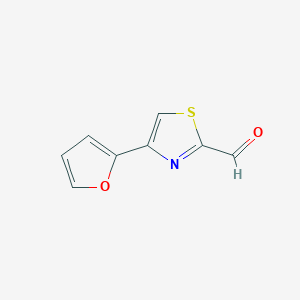
![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
